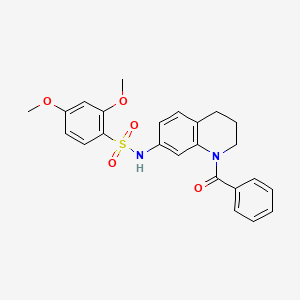

![molecular formula C23H24N2O6S2 B6560169 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide CAS No. 946283-16-5](/img/structure/B6560169.png)

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzenesulfonyl derivatives with other organic compounds . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .科学研究应用

Antibacterial Activity

BS-THQ and its analogue, 4-NH₂ BS-THQ , have been designed, synthesized, and screened for antibacterial activity . Both compounds exhibit bactericidal effects against Staphylococcus aureus (including methicillin-resistant strains) and Escherichia coli. Transmission electron microscopy reveals that they disrupt bacterial membrane architecture. Notably, 4-NH₂ BS-THQ demonstrates a broader spectrum of activity.

Reactive Oxygen Species (ROS) Generation

BS-THQ treatment leads to an increase in ROS levels in bacterial strains compared to the control. Fluorescent microscopy and spectrophotometric techniques confirm this effect. ROS play a crucial role in the compounds’ lethality .

Antimicrobial Development

BS-THQ and 4-NH₂ BS-THQ represent promising structures for the development of new synthetic classes of antimicrobials. Given the rising antibiotic resistance, these compounds offer potential solutions .

Green Synthesis

BS-THQ derivatives can be synthesized via a green method using a simple grindstone procedure. By grinding benzenesulfonyl hydrazides with aryl aldehydes or ketones in the presence of L-tyrosine as a catalyst, N-arylsulfonylhydrazones are obtained with high yield .

Bicyclic Sulfonamides

BS-THQ belongs to the subclass of bicyclic sulfonamides known as benzosultams . These compounds are found in biologically active molecules, pharmaceuticals, and agricultural agents .

Fragment-Based Drug Design

BS-Het (benzenesulfonyl derivatives of heterocycles) are investigated using fragment-based drug design. This approach aims to discover new anti-infective compounds with novel mechanisms of action .

作用机制

Target of Action

The primary targets of this compound are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and other environmental stresses, ultimately leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the production of key components of the bacterial cell wall . This results in a compromised cell wall, affecting the bacteria’s ability to maintain its structure and resist environmental stresses .

Result of Action

The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria . It has been shown to be effective against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . The compound’s action leads to a disturbed membrane architecture, as revealed by transmission electron microscopy .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S2/c1-30-19-11-13-23(22(16-19)31-2)32(26,27)24-18-10-12-21-17(15-18)7-6-14-25(21)33(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOSZRWHTOQMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6560090.png)

![N-(2,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B6560092.png)

![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6560094.png)

![N-(2,5-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6560098.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6560101.png)

![2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6560106.png)

![N-(2,4-dimethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6560128.png)

![2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B6560147.png)

![N-(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6560156.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6560163.png)

![2,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560175.png)

![2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6560193.png)

![2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6560198.png)